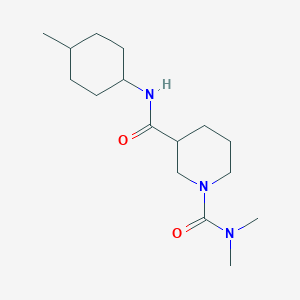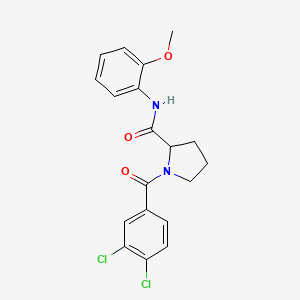
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied due to its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
Mecanismo De Acción
The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide binds to a specific site on the NMDA receptor, known as the PCP binding site, and blocks the channel through which calcium ions enter the cell. This leads to a disruption of the normal functioning of the NMDA receptor, resulting in a variety of downstream effects on neuronal signaling and plasticity.
Biochemical and Physiological Effects
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide has been shown to produce a range of biochemical and physiological effects in animal models. These include hyperactivity, stereotypic behavior, impaired learning and memory, and altered sensory perception. Additionally, 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide has been shown to induce neuronal cell death in certain brain regions, particularly the hippocampus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide in lab experiments is its ability to produce a state of dissociative anesthesia in animals, which can be useful for certain types of studies. However, there are also several limitations to using this compound. For example, it has a relatively short half-life, which can make it difficult to maintain a consistent level of NMDA receptor blockade over time. Additionally, the effects of 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide can be highly variable depending on the dose and route of administration, which can make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide in combination with other compounds, such as antidepressants or antipsychotics, to explore potential synergistic effects. Additionally, there is growing interest in the use of NMDA receptor antagonists as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Further research in these areas could help to elucidate the potential therapeutic applications of 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide and other NMDA receptor antagonists.
Conclusion
In conclusion, 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide is a non-competitive antagonist of the NMDA receptor that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. This compound has been shown to induce a state of dissociative anesthesia in animals and produce a range of biochemical and physiological effects. While there are several limitations to using 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide in lab experiments, there are also several potential future directions for research in this area. By continuing to explore the mechanisms and potential therapeutic applications of 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide, we may be able to develop new treatments for a variety of neurological and psychiatric disorders.
Métodos De Síntesis
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide is synthesized through a multistep process that involves the reaction of 1-methylpiperidine with 4-methylcyclohexanone to form 1-(4-methylcyclohexyl)piperidine. This intermediate is then reacted with dimethylamine and phosgene to form the final product, 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide.
Aplicaciones Científicas De Investigación
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide has been widely used in scientific research to study the role of the NMDA receptor in various neurological and psychiatric disorders. This compound has been shown to induce a state of dissociative anesthesia in animals, making it a useful tool for studying the effects of NMDA receptor blockade on behavior and cognition.
Propiedades
IUPAC Name |
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-6-8-14(9-7-12)17-15(20)13-5-4-10-19(11-13)16(21)18(2)3/h12-14H,4-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOALWTRBWCXGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)


![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)


![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)


![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)

